Tetraphenylphosphonium chloride

Descripción general

Descripción

Tetraphenylphosphonium chloride is an organophosphorus compound with the chemical formula C24H20ClP. It is a colorless solid that is soluble in organic solvents but not in water. This compound is widely used in various chemical processes due to its ability to form lipophilic salts with inorganic and organometallic anions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium chloride can be synthesized through the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts. The reaction proceeds as follows: [ \text{PhCl} + \text{PPh}_3 \rightarrow \text{Ph}_4\text{PCl} ] where Ph represents the phenyl group .

Industrial Production Methods: In industrial settings, this compound is typically produced by passing dry oxygen through the reaction of phenylmagnesium bromide and triphenylphosphine. This method yields the corresponding bromide salt, which can then be converted to the chloride salt .

Análisis De Reacciones Químicas

Substitution Reactions

TPPCl undergoes anion exchange reactions to form derivatives with diverse counteranions, making it a precursor for other tetraarylphosphonium salts .

Key Examples:

-

Reaction with sodium tetrafluoroborate :

Yields tetraphenylphosphonium tetrafluoroborate (TPPBF₄), used in phase-transfer catalysis .

-

Reaction with sodium perchlorate :

Produces tetraphenylphosphonium perchlorate (TPPClO₄), characterized by distinct photoluminescence properties .

Table 1: Anion Exchange Reactions of TPPCl

| Reagent | Product | Application | Reference |

|---|---|---|---|

| NaBF₄ | TPPBF₄ | Phase-transfer catalyst | |

| NaClO₄ | TPPClO₄ | Photoluminescent materials | |

| KI | TPPI | Organic synthesis |

Redox and Radical-Mediated Reactions

TPPCl participates in single-electron transfer (SET) processes, acting as an internal reductant in radical coupling reactions :

Mechanism in Radical Alkylation:

-

Deprotonation : TPPCl forms a phosphorus ylide under basic conditions (e.g., LiHMDS).

-

Alkylation : The ylide reacts with alkyl halides to form tert-alkylphosphonium intermediates.

-

Radical Pathway : SET generates alkyl radicals, which recombine to form C–C bonds. Byproducts include triphenylphosphine (PPh₃) and dibenzophosphole .

Example Reaction:

This reactivity enables coupling of unactivated alkyl electrophiles .

Hydrolysis and Stability

TPPCl undergoes alkaline hydrolysis in a third-order reaction :

-

Conditions : Aqueous NaOH or KOH at elevated temperatures.

-

Product : Triphenylphosphine oxide (Ph₃PO), identified via GC–MS .

(a) Corey–Fuchs Olefination :

TPPCl reacts with CBr₄ and aldehydes to synthesize 1,1-dibromoalkenes:

-

Byproduct Management : Phosphine oxide byproducts precipitate upon ether addition, simplifying purification .

(b) Mitsunobu Reaction :

TPPCl replaces triphenylphosphine in esterification/alcohol activation:

(c) Heck Reaction :

TPPCl serves as an arylating agent in palladium-catalyzed coupling:

Phase-Transfer Catalysis

The lipophilic [PPh₄]⁺ cation solubilizes inorganic anions (e.g., Cl⁻, BF₄⁻) in organic media, enabling reactions like nucleophilic substitutions and oxidations .

Thermal Behavior

TPPCl derivatives exhibit high thermal stability:

Aplicaciones Científicas De Investigación

Phase-Transfer Catalysis

Overview : TPPCl acts as a phase-transfer catalyst, facilitating the transfer of inorganic anions into organic solvents. This property is crucial in reactions where reactants are insoluble in the same phase.

Key Findings :

- TPPCl enables the formation of lipophilic salts from inorganic and organometallic anions, enhancing their solubility in organic solvents .

- A study demonstrated its effectiveness in reducing the two-phase region in mixtures of deuterated water and 3-methylpyridine, indicating its role in modifying phase behavior and nanoscale structures .

Solar Cell Technology

Overview : TPPCl is utilized in the fabrication of perovskite solar cells (PSCs), where it helps tune the crystallinity of CH₃NH₃PbI₃ thin films during deposition.

Key Findings :

- The presence of TPPCl during the deposition process significantly boosts the performance of PSCs by improving film quality and uniformity .

- This application underscores the importance of TPPCl in enhancing energy conversion efficiencies in solar technologies.

Nanomaterial Synthesis

Overview : TPPCl is employed in synthesizing various nanomaterials, including intercalated compounds and layered materials.

Key Findings :

- Research indicates that TPPCl can intercalate between kaolinite layers to create stable compounds that undergo thermal treatment without collapsing, preserving structural integrity .

- The compound's stability at elevated temperatures allows for the synthesis of advanced materials with tailored properties for applications in catalysis and environmental remediation.

Photochemistry and Polymerization

Overview : In photochemical applications, TPPCl serves as a component in visible light-activated polymerization systems.

Key Findings :

- TPPCl has been shown to increase the rate of polymerization when used alongside specific photoinitiators, facilitating the development of new materials with unique properties .

- This application highlights its role in advancing materials science through innovative polymerization techniques.

Biological Applications

Overview : TPPCl has been investigated for its potential biological applications, particularly as an efflux pump inhibitor.

Key Findings :

- Studies suggest that TPPCl can enhance the efficacy of antimicrobial agents by inhibiting bacterial efflux pumps, thereby increasing drug retention within bacterial cells .

- This property could lead to improved treatment strategies for resistant bacterial strains.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Phase-Transfer Catalysis | Facilitates transfer of anions into organic solvents | Enhances solubility and reaction rates |

| Solar Cell Technology | Improves crystallinity in perovskite solar cells | Boosts energy conversion efficiency |

| Nanomaterial Synthesis | Intercalates into layered materials | Maintains structural integrity at high temps |

| Photochemistry | Serves as a component in polymerization systems | Enables novel material development |

| Biological Applications | Acts as an efflux pump inhibitor | Increases efficacy of antimicrobials |

Case Studies

- Phase Behavior Modification : A study on TPPCl's effect on D₂O/3-methylpyridine mixtures revealed that it reduces phase separation while inducing charge density wave structures, demonstrating its utility in studying complex mixtures .

- Perovskite Solar Cells Enhancement : Research showed that integrating TPPCl during the deposition of perovskite films led to improved uniformity and performance metrics, highlighting its critical role in renewable energy technologies .

- Nanomaterial Stability Investigation : Investigations into kaolinite-TTPCl intercalation compounds demonstrated that TPPCl can preserve layer expansion during heat treatments, which is essential for developing advanced materials with specific thermal properties .

Mecanismo De Acción

Tetraphenylphosphonium chloride exerts its effects primarily through its ability to form stable lipophilic salts with inorganic and organometallic anions. This property allows it to act as a phase-transfer catalyst, facilitating the transfer of anions between different phases in a reaction mixture . The molecular targets and pathways involved include the formation of stable complexes with various anions, which enhances the solubility and reactivity of these anions in organic solvents .

Comparación Con Compuestos Similares

Tetraphenylphosphonium Bromide: Similar in structure and properties but contains a bromide ion instead of a chloride ion.

Tetraphenylarsonium Chloride: Contains an arsenic atom instead of a phosphorus atom, leading to different reactivity and applications.

Uniqueness: Tetraphenylphosphonium chloride is unique due to its high solubility in organic solvents and its ability to form stable lipophilic salts. This makes it particularly useful as a phase-transfer catalyst and in applications requiring the dissolution of inorganic anions in organic media .

Actividad Biológica

Tetraphenylphosphonium chloride (TPPCl) is a quaternary ammonium compound that has garnered attention for its diverse biological activities and applications in various fields, including catalysis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of TPPCl, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

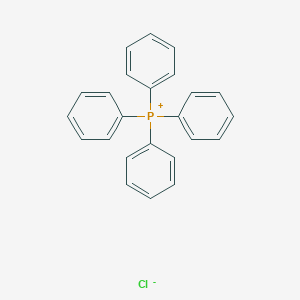

Chemical Structure and Properties

This compound has the chemical formula . It consists of a tetraphenylphosphonium cation and a chloride anion . The structure is characterized by a tetrahedral geometry around the phosphorus atom, which contributes to its lipophilicity and solubility in organic solvents, making it useful in various chemical reactions and biological applications .

Mechanisms of Biological Activity

1. Membrane Interaction:

TPPCl exhibits significant interactions with biological membranes, which can influence cell permeability and transport mechanisms. Its lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function .

2. Antimicrobial Properties:

Research indicates that TPPCl possesses antimicrobial activity against various microorganisms. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This property makes TPPCl a candidate for use in antimicrobial formulations and as a preservative in pharmaceutical products .

3. Catalytic Activity:

TPPCl has been investigated as a catalyst in several organic reactions, including dehydrochlorination processes. In one study, an activated carbon-supported TPPCl catalyst demonstrated high efficiency in the dehydrochlorination of 1,2-dichloroethane, achieving an acetylene conversion rate of 85.9% with excellent stability . This catalytic activity is attributed to its ability to activate C–H bonds in substrates, thereby lowering the activation energy required for reactions.

Case Studies

1. Antimicrobial Efficacy:

A study assessed the antimicrobial efficacy of TPPCl against various pathogens. Results showed that TPPCl effectively inhibited bacterial growth at concentrations as low as 0.5 mM, demonstrating its potential as a broad-spectrum antimicrobial agent .

2. Catalytic Applications:

In catalytic studies, TPPCl was employed in the Heck reaction and other coupling reactions. It was found to enhance reaction yields significantly compared to traditional catalysts, showcasing its versatility in synthetic chemistry .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tetraphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGFXJQAIZNSEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18198-39-5 (Parent) | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00897533 | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2001-45-8 | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.